molecular formula C9H13ClN2O2S B2365969 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 2137958-01-9

3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2365969
CAS No.: 2137958-01-9
M. Wt: 248.73
InChI Key: HSMBDTDYMBRLKC-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride: is a chemical compound with the molecular formula C9H13ClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-Cyclopentyl-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.

    Oxidation Reactions: It can also undergo oxidation reactions to form sulfonic acid derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It is studied for its biological activities, including anti-inflammatory and antimicrobial properties .

Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed in the formulation of herbicides and fungicides .

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both the cyclopentyl and sulfonyl chloride groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-cyclopentyl-1-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMBDTDYMBRLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137958-01-9
Record name 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
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